

Application Notes and Protocols for Hoechst 34580 Tetrahydrochloride in Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hoechst 34580 tetrahydrochloride

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These application notes provide detailed protocols and quantitative data for the use of **Hoechst 34580 tetrahydrochloride**, a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of double-stranded DNA, primarily in adenine-thymine (AT)-rich regions.^{[1][2]} It is a valuable tool for visualizing cell nuclei in both live and fixed cells for fluorescence microscopy and flow cytometry.^{[1][3]}

I. Principle of Hoechst 34580 Staining

Hoechst 34580 is a bisbenzimidazole dye that exhibits a significant increase in fluorescence upon binding to DNA.^[2] This property makes it an excellent nuclear counterstain with a strong signal-to-noise ratio.^[2] The dye is excited by ultraviolet (UV) or violet lasers and emits blue fluorescence.^{[4][5]} Unbound Hoechst 34580 has a maximum fluorescence emission in the 510–540 nm range, which can result in green fluorescence if excessive concentrations are used or if washing is insufficient.^[1] It is considered less toxic than DAPI, which contributes to higher viability of stained live cells.^[1]

II. Quantitative Data Summary

The following tables summarize the recommended starting concentrations and incubation times for various applications. It is important to note that optimal conditions may vary depending on the cell type, cell density, and specific experimental requirements, and therefore, optimization is recommended.^{[3][6]}

Table 1: Recommended Incubation Times and Concentrations for Live Cell Staining

Application	Cell Type	Concentration Range (µg/mL)	Incubation Time (minutes)	Temperature (°C)
Nuclear Visualization (Microscopy)	Eukaryotic Cells	1 - 5	30 - 60	37
DNA Content Analysis (Flow Cytometry)	Eukaryotic Cells	1 - 10	15 - 60	37
Suspension Cells (General Staining)	Eukaryotic Cells	10	3 - 10	Room Temperature
Adherent Cells (General Staining)	Eukaryotic Cells	10	3 - 10	Room Temperature

Data compiled from multiple sources.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Recommended Incubation Times and Concentrations for Fixed Cell Staining

Application	Cell Type	Concentration Range (µg/mL)	Incubation Time (minutes)	Temperature (°C)
Nuclear Visualization (Microscopy)	Eukaryotic Cells	0.5 - 2	≥ 15	Room Temperature
DNA Content Analysis (Flow Cytometry)	Eukaryotic Cells	0.2 - 2	15	Room Temperature

Data compiled from multiple sources.[\[3\]](#)[\[5\]](#)[\[6\]](#)

III. Experimental Protocols

A. Stock Solution Preparation

- To prepare a 1 mg/mL stock solution, dissolve 1 mg of **Hoechst 34580 tetrahydrochloride** powder in 1 mL of distilled water or DMSO.[\[8\]](#)[\[9\]](#)
- Mix thoroughly until the dye is completely dissolved.
- Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[\[4\]](#)[\[9\]](#)

B. Protocol for Staining Live Adherent Cells for Fluorescence Microscopy

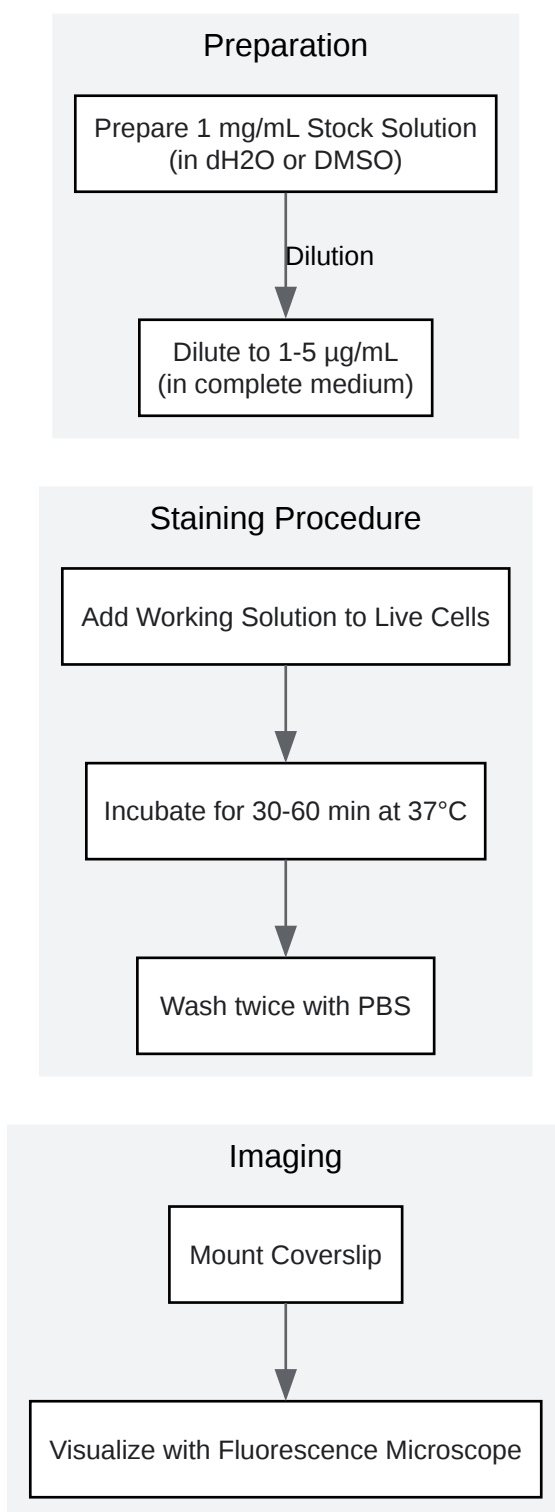
- Grow cells on sterile coverslips or in a tissue culture-treated imaging dish.
- Prepare the working solution by diluting the Hoechst 34580 stock solution to a final concentration of 1-5 µg/mL in a complete cell culture medium.[\[3\]](#)[\[9\]](#)
- Aspirate the culture medium from the cells.
- Add the Hoechst 34580 working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 30-60 minutes at 37°C.[\[3\]](#)[\[6\]](#)
- Aspirate the staining solution.
- Wash the cells twice with 1x Phosphate-Buffered Saline (PBS) or a suitable buffer.[\[6\]](#)
- Mount the coverslip with an appropriate mounting medium or add fresh medium for imaging.
- Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set or appropriate excitation (e.g., 405 nm laser) and emission filters.[\[4\]](#)

C. Protocol for Staining Fixed Suspension Cells for Fluorescence Microscopy

- Harvest the cells and obtain a single-cell suspension.

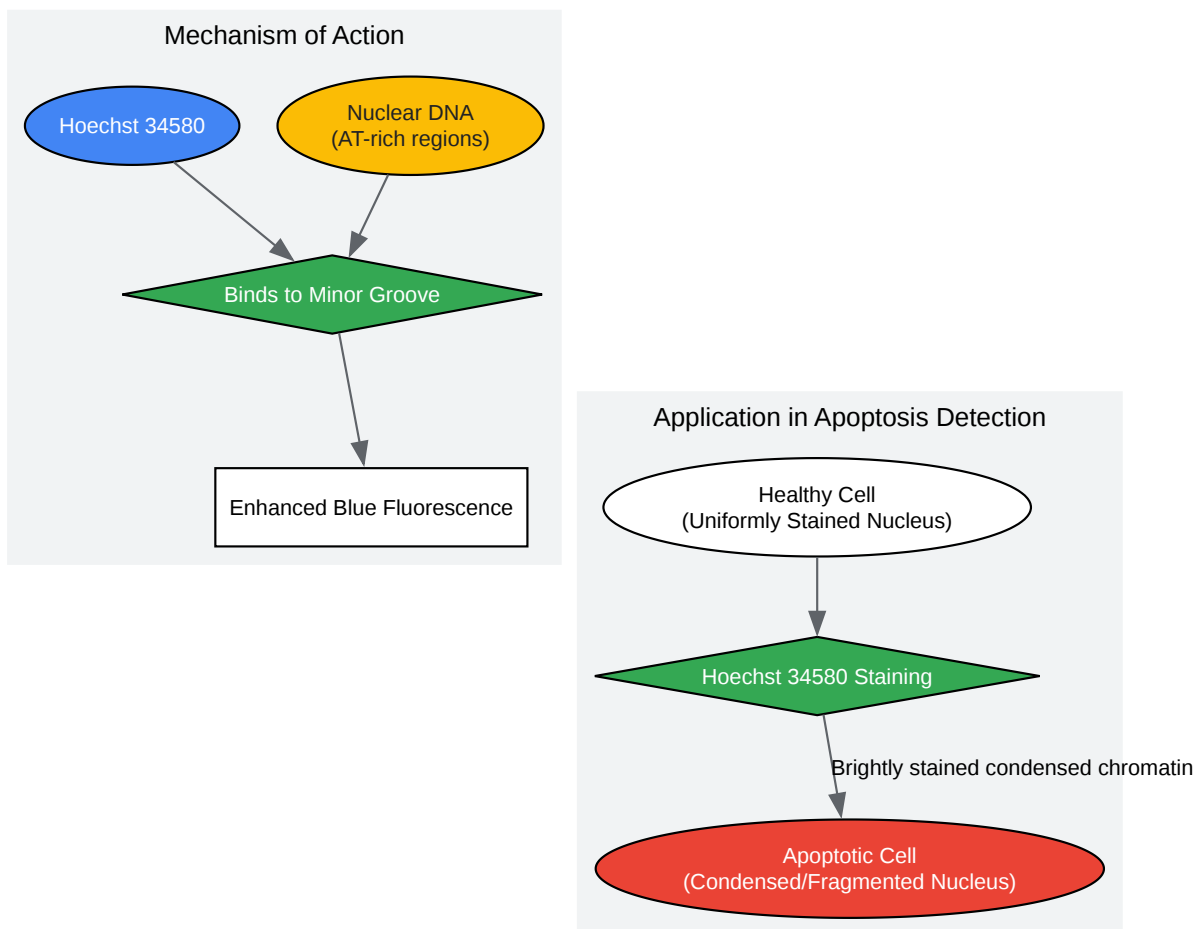
- Fix the cells using a desired method (e.g., 4% paraformaldehyde for 10-15 minutes at room temperature).
- If required, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
- Wash the cells with 1x PBS.
- Prepare the working solution by diluting the Hoechst 34580 stock solution to a final concentration of 0.5-2 µg/mL in 1x PBS.[\[3\]](#)[\[9\]](#)
- Resuspend the cell pellet in the Hoechst 34580 working solution.
- Incubate for at least 15 minutes at room temperature.[\[3\]](#)[\[6\]](#)
- (Optional) Wash the cells with 1x PBS to reduce background fluorescence.[\[3\]](#)
- Resuspend the cells in a small volume of PBS or mounting medium.
- Mount a drop of the cell suspension on a microscope slide and cover with a coverslip.
- Visualize the stained nuclei using a fluorescence microscope.

IV. Diagrams



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Caption: Experimental Workflow for Staining Live Adherent Cells.



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Caption: Mechanism and Application of Hoechst 34580 Staining.

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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. bocsci.com [bocsci.com]
- 3. Hoechst 34580 [bdbiosciences.com]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Hoechst 34580 [bdbiosciences.com]
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